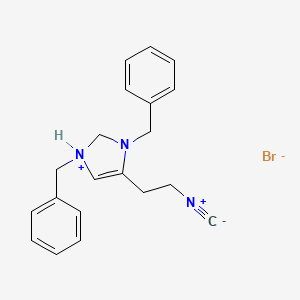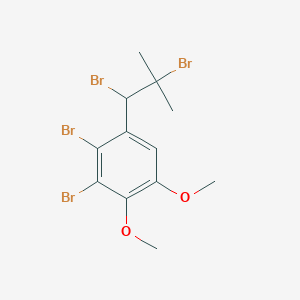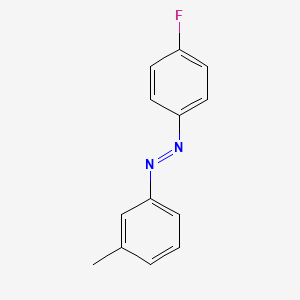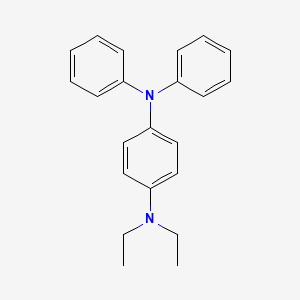
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound with the molecular formula C22H24N2. It is a derivative of benzene, featuring two phenyl groups and two ethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar structure but lacks the phenyl groups.
N,N-Diethyl-4-aminoaniline: Another derivative with different substituents on the aromatic ring.
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar reactivity.
Uniqueness
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of both phenyl and ethyl groups, which enhance its stability and reactivity. This combination of substituents allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89331-92-0 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H24N2/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3 |
InChI Key |
MYXRIAFJEUHZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
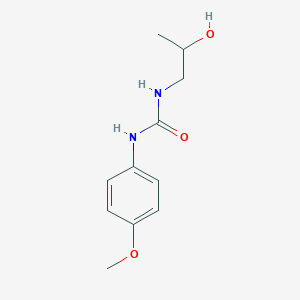
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
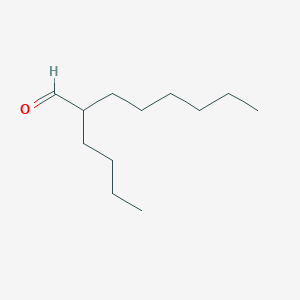
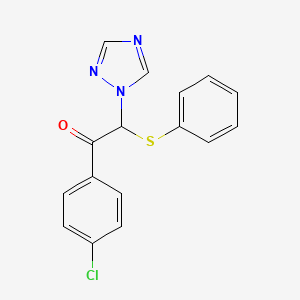
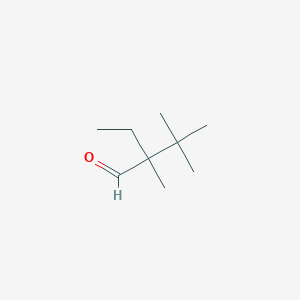
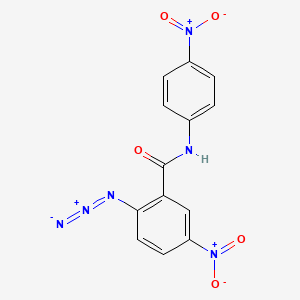
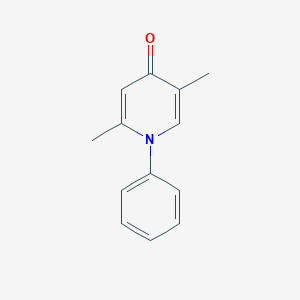
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
